molecular formula C7H2BrF4NO2 B3043776 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene CAS No. 917391-24-3

2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene

Cat. No.: B3043776
CAS No.: 917391-24-3
M. Wt: 287.99 g/mol
InChI Key: BABOYRMVACTQGM-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene is an aromatic compound with a complex structure that includes bromine, fluorine, nitro, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes:

    Nitration: Introduction of a nitro group to the benzene ring.

    Halogenation: Addition of bromine and fluorine atoms to specific positions on the ring.

    Trifluoromethylation: Introduction of the trifluoromethyl group.

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are commonly used.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic and electrophilic substitution reactions due to the presence of halogens and nitro groups.

    Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Amines: From the reduction of the nitro group.

    Hydroxylated Compounds: From oxidation reactions.

Scientific Research Applications

2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of new drugs due to its unique functional groups.

    Materials Science: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups like nitro and trifluoromethyl can influence the reactivity of the compound, making it a versatile intermediate in various chemical reactions. The bromine and fluorine atoms can participate in halogen bonding, affecting the compound’s behavior in different environments.

Comparison with Similar Compounds

  • 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene
  • 1-Bromo-4,5-difluoro-2-nitrobenzene
  • 4-Bromo-2-fluoro-5-nitrophenol

Comparison: 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene is unique due to the specific arrangement of its functional groups, which can significantly influence its reactivity and applications. Compared to similar compounds, it offers a distinct combination of properties that can be advantageous in specific synthetic and industrial processes.

Properties

IUPAC Name

2-bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4NO2/c8-6-4(7(10,11)12)1-3(9)2-5(6)13(14)15/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABOYRMVACTQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Br)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Bromo-5-fluoro-benzotrifluoride (XVII) (50 g, purchased from ABCR, F01421) is dissolved in 750 mL of dichloromethane. Potassium-nitrate (60.54 g) is added under stirring, followed by slow addition of sulfuric acid (587.3 g, 20% SO3, Riedel de Haen 30736). The temperature of the reaction mixture is kept at 25-30° C. by gentle cooling during the addition of the sulfuric acid. The reaction mixture is stirred for additional 25 hours at room temperature, after which time an IPC indicated >97% conversion. For work-up, the layers are separated and the acid layer is extracted by stirring with dichloromethane (2×300 mL). The dichloromethane phases are combined and washed sequentially with 1,000 mL of saturated aqueous NaHCO3 solution, 1,000 mL of aqueous sulfamic acid solution (5% m/m), 1,000 mL of saturated aqueous NaHCO3 solution and 1,000 mL of water. The dichloromethane solution is dried on anhydrous MgSO4 and the solvent is evaporated under reduced pressure to obtain 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene (XVIII) as a yellow liquid. GC-MS: m/z: 287, 268, 257, 241, 229. These mass peaks are accompanied by the corresponding isotope peaks characteristic for bromine containing compounds. IR (film): 3101, 1618, 1591, 1554, 1454, 1423, 1365, 1319, 1232, 1186, 1153, 1113, 883 cm−1.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Potassium-nitrate
Quantity
60.54 g
Type
reactant
Reaction Step Two
Quantity
587.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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